N-isopropyl-2-(3-oxocyclobutyl)acetamide
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Overview
Description
N-isopropyl-2-(3-oxocyclobutyl)acetamide is an organic compound with a unique structure that includes an isopropyl group, a cyclobutyl ring with a ketone, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of isopropylamine with 3-oxocyclobutanecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclobutyl ring can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-isopropyl-2-(3-oxocyclobutyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-(3-methoxyphenyl)acetamide
- N-isopropyl-2-(2,4,6-trichlorophenoxy)acetamide
- N-isopropyl-2-(para-tolylsulfonyl)acetamide
Uniqueness
N-isopropyl-2-(3-oxocyclobutyl)acetamide is unique due to the presence of the cyclobutyl ring with a ketone group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(3-oxocyclobutyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H15NO2/c1-6(2)10-9(12)5-7-3-8(11)4-7/h6-7H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
GTLIRHVGAUJQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC1CC(=O)C1 |
Origin of Product |
United States |
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